An In-Depth Technical Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid (CAS No. 97692-66-5)
An In-Depth Technical Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid (CAS No. 97692-66-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-tert-Butylphenyl)-5-oxovaleric acid, registered under CAS number 97692-66-5, is a ketoacid of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a substituted aromatic ring coupled with a flexible carboxylic acid chain, makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-(4-tert-Butylphenyl)-5-oxovaleric acid are summarized in the table below.
| Property | Value |
| CAS Number | 97692-66-5 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-132 °C |
| Boiling Point | 419.2 °C at 760 mmHg (Predicted) |
| Density | 1.071 g/cm³ (Predicted) |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid
The primary and most efficient method for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1]
Reaction Mechanism
The synthesis proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the electrophilic attack on the electron-rich tert-butylbenzene ring. The tert-butyl group is an ortho-, para-directing activator, and due to steric hindrance from the bulky tert-butyl group, the acylation occurs predominantly at the para position.
Caption: Friedel-Crafts acylation workflow for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials:
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tert-Butylbenzene
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Glutaric anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Water, deionized
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Sodium sulfate (Na₂SO₄), anhydrous
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Hexane
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).
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Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring. Causality: The reaction is exothermic, and slow addition prevents a rapid increase in temperature which could lead to side reactions.
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Reactant Addition: Dissolve glutaric anhydride in anhydrous DCM and add it dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 10 °C.
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Aromatic Substrate Addition: To this mixture, add tert-butylbenzene dropwise via the dropping funnel.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Trustworthiness: This step hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.
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Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure 5-(4-tert-Butylphenyl)-5-oxovaleric acid.
Spectroscopic Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
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¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.05 (t, J = 6.6 Hz, 2H, -CH₂-CO-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 2.08 (quint, J = 6.9 Hz, 2H, -CH₂-CH₂-CH₂-), 1.33 (s, 9H, -C(CH₃)₃).
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¹³C NMR (CDCl₃, 101 MHz): δ 199.5 (Ar-C=O), 178.9 (-COOH), 156.7 (Ar-C), 134.2 (Ar-C), 128.2 (Ar-CH), 125.5 (Ar-CH), 38.4 (-CH₂-), 35.1 (-C(CH₃)₃), 33.1 (-CH₂-), 31.0 (-C(CH₃)₃), 20.3 (-CH₂-).
Applications in Drug Development and Research
While direct biological activity data for 5-(4-tert-Butylphenyl)-5-oxovaleric acid is not extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules. This suggests its potential as a key building block in medicinal chemistry.
Intermediate for Novel Antimicrobial Agents
Derivatives of related aromatic and heterocyclic compounds have shown promising antimicrobial and antifungal activities.[2][3][4] The presence of the lipophilic tert-butylphenyl group and the carboxylic acid handle for further chemical modification makes 5-(4-tert-Butylphenyl)-5-oxovaleric acid an attractive starting material for the synthesis of novel antimicrobial candidates. The carboxylic acid can be readily converted to amides, esters, and other functionalities to generate a library of compounds for screening.
Caption: Workflow for utilizing 5-(4-tert-Butylphenyl)-5-oxovaleric acid in drug discovery.
Precursor for Bioactive Scaffolds
The core structure of 5-(4-tert-Butylphenyl)-5-oxovaleric acid can be cyclized to form various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, intramolecular cyclization or condensation reactions with appropriate reagents can lead to the formation of substituted pyridazinones, pyrazolones, or other heterocyclic scaffolds known to possess a wide range of biological activities.
Conclusion
5-(4-tert-Butylphenyl)-5-oxovaleric acid is a readily accessible and versatile chemical intermediate. The robust and well-understood Friedel-Crafts acylation provides a reliable synthetic route to this compound. Its structural features, particularly the combination of a substituted aromatic ring and a reactive carboxylic acid, make it a valuable starting point for the synthesis of diverse molecular architectures. For researchers in drug development, this compound offers a platform for the creation of novel compound libraries, especially in the search for new antimicrobial agents. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a practical resource for scientists working with this valuable chemical entity.
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